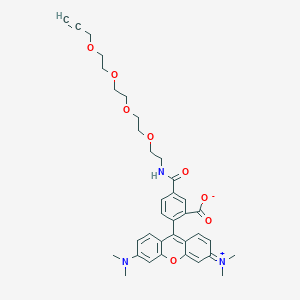

t-Boc-Aminooxy-PEG7-methane

Übersicht

Beschreibung

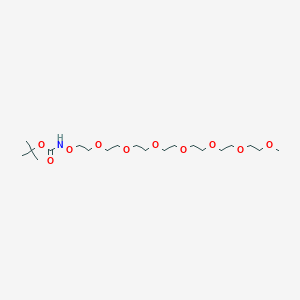

T-Boc-Aminooxy-PEG7-methane is a PEG-based PROTAC linker . It contains a t-Boc-aminooxy group and a methane group . This compound is used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of t-Boc-Aminooxy-PEG7-methane involves the use of a t-Boc-aminooxy group and a methane group . The protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis

The molecular structure of t-Boc-Aminooxy-PEG7-methane consists of a PEG spacer, a Boc-protected aminooxy functional group, and a methyl group . The molecular weight is 455.6 g/mol and the molecular formula is C20H41NO10 .Chemical Reactions Analysis

T-Boc-Aminooxy-PEG7-methane is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

T-Boc-Aminooxy-PEG7-methane has a molecular weight of 455.6 g/mol and a molecular formula of C20H41NO10 . It is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen

1. Chemoselective Conjugation to Proteins

t-Boc-protected aminooxy initiators are used in Atom Transfer Radical Polymerization (ATRP) for synthesizing polymers that can be chemoselectively conjugated to proteins. This method is essential for creating well-defined bioconjugates, which have numerous applications in drug delivery and biomaterial development (Heredia, Tolstyka, & Maynard, 2007).

2. Enhancement of Polymer Properties

t-Boc-Aminooxy-PEG7-methane is used in modifying materials like hexagonal boron nitride (h-BN). By functionalizing h-BN with polyethylene glycol (PEG), its dispersibility and compatibility with other materials, like epoxy resin, are improved, which is beneficial in applications like thermal management (Yang, Sun, Zhang, & Yao, 2021).

3. Protein PEGylation

t-Boc-Aminooxy-PEG7-methane facilitates the PEGylation of proteins, a process used to modify proteins to prolong their residence time in the bloodstream and reduce their immunogenicity. This process is particularly significant in drug development, where PEGylated proteins can serve as more effective therapeutic agents (Mero, Spolaore, Veronese, & Fontana, 2009).

4. Drug Delivery Systems

In the development of drug delivery systems, t-Boc-Aminooxy-PEG7-methane plays a crucial role. For instance, it is used in the preparation of biocompatible magnetic polymer microspheres, which can be employed in targeted drug delivery and phagocytosis efficiency monitoring (Horák, Hlídková, Klyuchivska, Grytsyna, & Stoika, 2017).

5. Surface Modification for Biomedical Applications

t-Boc-Aminooxy-PEG7-methane is involved in surface modifications of materials for biomedical applications. For example, it's used to modify surfaces with properties that resist nonspecific protein adsorption while promoting clot lysing, beneficial in developing blood-contacting medical devices (Chen, Zhang, Li, Hu, Wang, McClung, & Brash, 2009).

6. Biocompatible Hydrogels

The molecule is used in creating biocompatible hydrogels that support cell adhesion, which is significant in tissue engineering and regenerative medicine. These hydrogels provide a conducive environment for cell growth and differentiation (Grover, Lam, Nguyen, Segura, & Maynard, 2012).

Wirkmechanismus

Target of Action

t-Boc-Aminooxy-PEG7-methane is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase . The primary targets of t-Boc-Aminooxy-PEG7-methane, therefore, are the proteins that are intended to be degraded by the PROTAC.

Mode of Action

t-Boc-Aminooxy-PEG7-methane acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The t-Boc-Aminooxy group can be deprotected under mild acidic conditions . This interaction results in the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of t-Boc-Aminooxy-PEG7-methane is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. When a PROTAC molecule binds to its targets, it triggers the ubiquitination of the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins by proteolysis.

Pharmacokinetics

The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of the action of t-Boc-Aminooxy-PEG7-methane is the degradation of the target protein . By linking the target protein to an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent degradation of the target protein. This can have various effects at the molecular and cellular level, depending on the function of the target protein.

Action Environment

The action of t-Boc-Aminooxy-PEG7-methane, like many other biochemical reactions, can be influenced by various environmental factors. For instance, the pH of the environment could affect the deprotection of the t-Boc-Aminooxy group . .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO10/c1-20(2,3)31-19(22)21-30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-23-4/h5-18H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBBQGFKPNMZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501140224 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-Aminooxy-PEG7-methane | |

CAS RN |

2055041-27-3 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

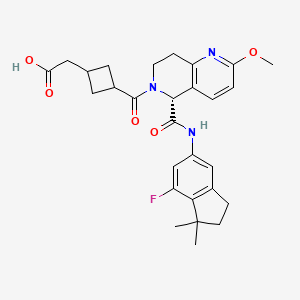

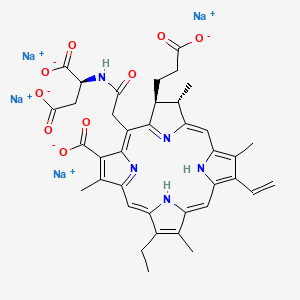

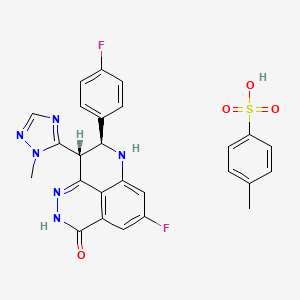

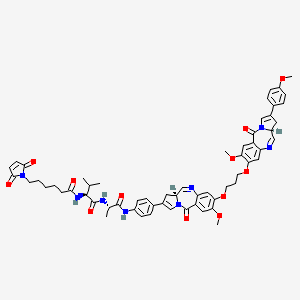

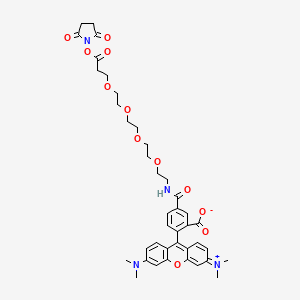

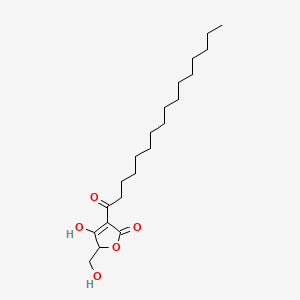

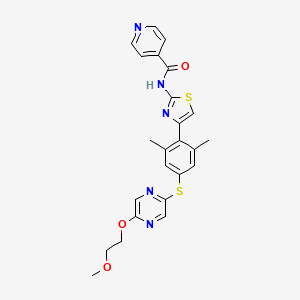

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)